2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a thiadiazole ring, a benzylsulfanyl group, and a furylmethylidene moiety
Preparation Methods
The synthesis of 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where a suitable benzyl halide reacts with the thiadiazole intermediate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by the reaction of the thiadiazole derivative with hydrazine hydrate.
Condensation with Furylmethylidene: The final step involves the condensation of the acetohydrazide intermediate with 5-methyl-2-furaldehyde under reflux conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine (C=N) bond, converting it to an amine (C-N) bond.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new hydrazone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities. Its interactions with specific molecular targets are of particular interest in drug discovery.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical transformations makes it valuable for the production of various commercial products.
Mechanism of Action
The mechanism of action of 2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-{[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other thiadiazole derivatives, such as:
2-{[5-(4-BROMOPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-METHYLSULFANYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE: This compound has a similar thiadiazole core but different substituents, leading to variations in chemical reactivity and biological activity.
2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE:
2-{[5-(4-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N’-[(E)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: The methoxy and hydroxy substituents in this compound contribute to its unique chemical behavior and potential biological effects.
Properties
Molecular Formula |
C17H16N4O2S3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S3/c1-12-7-8-14(23-12)9-18-19-15(22)11-25-17-21-20-16(26-17)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,22)/b18-9+ |
InChI Key |
FWSFXUBTCVXLEL-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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